molecular formula C26H28N3O4P B11387742 Diethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11387742
M. Wt: 477.5 g/mol
InChI Key: FMAZUDLXKARMOS-UHFFFAOYSA-N
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Description

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

The synthesis of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE stands out due to its unique combination of an oxazole ring and a phosphonate group. Similar compounds include:

  • DIETHYL {2-(2-FURYL)-5-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
  • DIETHYL {2-(2-FURYL)-5-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE These compounds share structural similarities but differ in their functional groups and overall reactivity, highlighting the uniqueness of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE.

Properties

Molecular Formula

C26H28N3O4P

Molecular Weight

477.5 g/mol

IUPAC Name

2-benzhydryl-4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C26H28N3O4P/c1-3-31-34(30,32-4-2)26-25(28-19-20-12-11-17-27-18-20)33-24(29-26)23(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,23,28H,3-4,19H2,1-2H3

InChI Key

FMAZUDLXKARMOS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CN=CC=C4)OCC

Origin of Product

United States

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